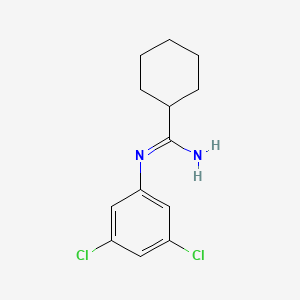
N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 3,5-dichloroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, onto the phenyl ring.
科学的研究の応用
N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact pathways and targets can vary depending on the specific application and the organism being studied.
類似化合物との比較
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
N-(3,5-dichlorophenyl)succinimide: Known for its nephrotoxic potential and use as an agricultural fungicide.
Uniqueness
N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide is unique due to its specific structural features, such as the cyclohexane ring and the carboximidamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16Cl2N2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC名 |
N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H16Cl2N2/c14-10-6-11(15)8-12(7-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17) |
InChIキー |
QFIWBUPABSDLEP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=NC2=CC(=CC(=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















